REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[C:6]([CH3:10])[C:7]=1[N:8]=[O:9].[OH:12]O>C(O)(=O)C.N.N.N.N.N.N.O.O.O.O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O>[CH3:10][C:6]1[CH:5]=[C:4]([OH:11])[CH:3]=[C:2]([CH3:1])[C:7]=1[N+:8]([O-:12])=[O:9] |f:3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
70.63 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1N=O)C)O
|
Name
|
|
Quantity
|
770 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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STIRRING
|
Details
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stirred until a clear dark red solution
|
Type
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CUSTOM
|
Details
|
results
|
Type
|
CUSTOM
|
Details
|
A yellow-orange solid precipitated from the solution
|
Type
|
STIRRING
|
Details
|
after stirring for another 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a small amount of a yellow solid
|
Type
|
CONCENTRATION
|
Details
|
The red filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ether
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ether
|
Type
|
WASH
|
Details
|
the combined ether extracts washed with 10% sodium carbonate until the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1[N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |